Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.2]octane core. This structure comprises a bridged bicyclic system with an oxygen atom in the bridge (position 2) and three substituents:
- Iodomethyl at position 1, introducing halogenated reactivity.
- Propan-2-yl (isopropyl) at position 3, contributing steric bulk and lipophilicity.
The compound’s unique structure combines rigidity from the bicyclo[2.2.2]octane system with functional groups that enable diverse reactivity. Applications may span pharmaceuticals (e.g., bioisosteres for aromatic rings) and intermediates in organic synthesis .
Properties
Molecular Formula |
C14H23IO3 |
|---|---|
Molecular Weight |
366.23 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-propan-2-yl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C14H23IO3/c1-4-17-12(16)14-7-5-13(9-15,6-8-14)18-11(14)10(2)3/h10-11H,4-9H2,1-3H3 |
InChI Key |
DYSJMVDODIZGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C(C)C)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound generally involves the construction of the 2-oxabicyclo[2.2.2]octane core followed by selective iodination at the methyl position and introduction of the isopropyl substituent at the 3-position. The ethyl ester group is typically installed or retained throughout the synthesis.
A key step in many synthetic routes is the iodocyclization of cyclohexane-containing alkenyl alcohols, which facilitates the formation of the bicyclic ether ring system with an iodinated substituent.
Key Synthetic Steps and Conditions
Iodocyclization Reaction: The pivotal reaction involves treating cyclohexane alkenyl alcohol derivatives with molecular iodine in acetonitrile. This reaction promotes intramolecular cyclization and incorporation of the iodomethyl group, yielding the 2-oxabicyclo[2.2.2]octane framework with an iodine substituent at the 1-position.
Introduction of Isopropyl Group: The isopropyl (propan-2-yl) substituent at the 3-position is typically introduced via alkylation or Grignard addition reactions on appropriate intermediates bearing ester or ketone functionalities. For example, organometallic reagents such as ethyl magnesium bromide or other alkylating agents can be used to install the isopropyl group selectively.
Esterification: The ethyl ester function at the 4-carboxylate position can be introduced by esterification of the corresponding acid or maintained from the starting materials, often diethyl malonate derivatives or related esters.
Catalysts and Reagents: Catalytic agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to facilitate substitution and cycloaddition reactions during synthesis, improving yields and selectivity.
Reaction Conditions
Typical reaction temperatures range from mild (room temperature) to moderately elevated temperatures (up to 50 °C) depending on the step, with iodocyclization often performed at ambient temperature in acetonitrile solvent.
Molar ratios of reactants are optimized to favor intramolecular cyclization and minimize side reactions. For example, molar ratios of iodine to alkenyl alcohols are carefully controlled to achieve high yields.
Use of aprotic solvents (e.g., acetonitrile) is common to maintain reaction selectivity and facilitate halogenation steps.
Chemical Reactions and Modifications
Types of Reactions Involved
Iodocyclization: Intramolecular cyclization with iodine to form the bicyclic ether ring and introduce the iodomethyl substituent.
Substitution Reactions: Nucleophilic substitution at the iodomethyl position to generate various derivatives, including alcohols, sulfonyl chlorides, and amines.
Oxidation and Reduction: Subsequent oxidation of alcohol intermediates to carboxylic acids or aldehydes; hydrogenative reduction of the C–I bond to yield deiodinated products.
Functional Group Transformations: Conversion of iodides to other functional groups such as bromides (via O-mesylation and substitution), azides (via nucleophilic substitution), and organoboron derivatives (via Cu-catalyzed decarboxylative borylation).
Representative Modifications
| Starting Material | Reagent(s) | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Iodide intermediate (e.g., compound 31) | Potassium thioacetate, then N-chlorosuccinimide (NCS) | Aliphatic sulfonyl chloride | 85 | Two-step transformation from iodide |
| Iodide intermediate | Potassium acetate, then alkaline hydrolysis | Alcohol derivative | Not specified | Hydrolysis yields valuable alcohol |
| Alcohol derivative | Oxidation | Carboxylic acid | 89 | High-yield oxidation step |
| Iodide intermediate | LiAlH4 | Alcohol | 90 | Reduction of C–I bond |
| Alcohol | Swern oxidation | Aldehyde | 63 | Mild oxidation conditions |
| Iodide intermediate | Sodium azide, then reduction | Amine | Not specified | Azide substitution followed by reduction |
| Iodide intermediate | PhMgBr (phenylmagnesium bromide) | 2-Oxabicyclo[2.2.2]octane derivative | 67 | Grignard addition to iodide |
These modifications enable the generation of a diverse set of functionalized bicyclic compounds for further application in medicinal chemistry and organic synthesis.
Industrial and Research Perspectives
Industrial Production
Industrial synthesis of this compound involves scale-up of the iodocyclization and substitution reactions under optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to improve process efficiency and reproducibility.
Research Applications
Medicinal Chemistry: The compound serves as a bioisostere of phenyl rings, offering improved physicochemical properties and metabolic stability in drug candidates.
Organic Synthesis: Acts as a versatile building block for the synthesis of complex bicyclic molecules and functionalized derivatives.
Catalysis: Its bicyclic structure and functional groups can facilitate catalytic processes in organic transformations.
Summary Table of Key Preparation Data
| Aspect | Details |
|---|---|
| Molecular Formula | C14H23IO3 |
| Molecular Weight | 366.23 g/mol |
| Core Structure | 2-Oxabicyclo[2.2.2]octane |
| Key Reaction | Iodocyclization of alkenyl alcohols with I2 in acetonitrile |
| Substituent Introduction | Alkylation/Grignard addition for isopropyl group |
| Catalyst | DABCO (1,4-diazabicyclo[2.2.2]octane) |
| Common Solvents | Acetonitrile, aprotic solvents |
| Temperature Range | -10 to 50 °C (typical) |
| Key Modifications | Substitution of iodine with nucleophiles, oxidation, reduction |
| Industrial Methods | Continuous flow synthesis, automated reactors |
| Research Applications | Bioisostere in medicinal chemistry, synthetic intermediate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, nucleophiles like amines and thiols, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure can interact with enzymes and other biological molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Halogenation: The iodomethyl group in the target compound distinguishes it from non-halogenated analogues like PEPA derivatives, enabling applications in radiopharmaceuticals or cross-coupling reactions .
- Bridge Heteroatoms : Replacing the oxygen bridge with nitrogen (e.g., azabicyclo) alters electronic properties and bioactivity, as seen in umeclidinium bromide .
Comparison with PEPA Derivatives :
- PEPA-based compounds (Evidences 4–7) involve phosphorylation steps (e.g., reacting with POCl₃), which are absent in the target compound’s synthesis .
Thermal and Chemical Stability
Table 2: Thermal Decomposition Data
Analysis :
Biological Activity
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, commonly referred to as EIPOC, is a synthetic bicyclic organic ester with the molecular formula C14H21IO4. First synthesized in 2004, its unique structure has garnered attention for potential applications in medicinal chemistry and other scientific fields.
- Molecular Weight : 414.22 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Slightly soluble in water; soluble in most organic solvents
- Melting Point : -19°C
- Boiling Point : 145-146°C
Synthesis and Characterization
EIPOC can be synthesized via a reaction involving ethyl 3-hydroxybutyrate, 1-iodomethyl-1-cyclohexene, and trifluoromethanesulfonic acid in the presence of 2,6-lutidine. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
Anti-inflammatory and Analgesic Properties
Research indicates that EIPOC exhibits significant anti-inflammatory and analgesic activities in animal models. These effects suggest its potential as a therapeutic agent for conditions characterized by inflammation and pain.
Anticancer Activity
EIPOC has been shown to inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line Tested | Result |
|---|---|---|
| Lung Cancer | A549 | Significant inhibition |
| Breast Cancer | MCF7 | Moderate inhibition |
| Leukemia | K562 | Notable growth reduction |
The exact mechanisms underlying these anticancer effects remain under investigation, necessitating further research to elucidate how EIPOC interacts with cellular pathways.
While the specific mechanism of action for EIPOC's biological activities is not fully understood, it is hypothesized that its unique bicyclic structure may play a critical role in modulating biological targets involved in inflammation and cancer progression.
Toxicity and Safety
Preliminary studies on the toxicity of EIPOC indicate that it possesses a favorable safety profile when used in controlled scientific experiments. However, comprehensive toxicity assessments are necessary to establish safe dosage levels for potential therapeutic use.
Case Studies
A recent study explored the efficacy of EIPOC in treating inflammatory diseases in animal models. The results demonstrated that administration of EIPOC led to:
- A reduction in inflammatory markers
- Improved pain scores compared to control groups
- No significant adverse effects observed at therapeutic doses
These findings support further exploration of EIPOC as a candidate for drug development targeting inflammatory conditions.
Current Research Trends
Ongoing research focuses on:
- Mechanistic Studies : Investigating the pathways through which EIPOC exerts its biological effects.
- Formulation Development : Exploring various formulations for enhanced bioavailability and efficacy.
- Clinical Trials : Initiating early-phase clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. What experimental strategies optimize the synthesis of Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate?
Methodological Answer: The synthesis of this bicyclic compound typically involves multi-step organic reactions, including photochemical methods, nucleophilic substitutions, and cycloadditions. Key strategies include:
- Stepwise Functionalization : Introducing the iodomethyl group via halogenation of a precursor (e.g., bromo- or chloromethyl derivatives) using NaI in acetone under reflux .
- Cyclization : Employing Diels-Alder reactions or [2+2] photocycloadditions to form the bicyclo[2.2.2]octane core .
- Purification : Silica gel column chromatography with gradients like petroleum ether:ethyl acetate (97:3) to isolate high-purity product .
- Continuous Flow Reactors : Enhancing yield and scalability for industrial research applications .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Evidence |
|---|---|---|---|
| Iodomethylation | NaI, acetone, reflux | 60–75 | |
| Cyclization | Diels-Alder catalyst, 80°C | 45–50 | |
| Purification | Petroleum ether:EtOAc (97:3) | >95% purity |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR | δ 1.2 (d, J=6.8 Hz, isopropyl) | |
| ¹³C NMR | δ 170.5 (ester carbonyl) | |
| FTIR | 1720 cm⁻¹ (C=O) |
Q. How should researchers handle stability and storage to prevent decomposition?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to avoid iodine loss via β-elimination .
- Incompatibilities : Avoid strong bases (e.g., LDA) and oxidizing agents, which degrade the ester or iodomethyl groups .
- Solubility : Use aprotic solvents (THF, DCM) to prevent hydrolysis; aqueous solutions are unstable .
Advanced Research Questions
Q. How does the iodomethyl group influence regioselectivity in substitution reactions?
Methodological Answer: The iodomethyl moiety acts as a soft electrophile, favoring SN2 mechanisms with nucleophiles (e.g., thiols, amines):
- Nucleophilic Substitution : React with NaN₃ in DMF to replace iodine with azide (–CH₂N₃) for click chemistry applications .
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives .
Mechanistic Insight : Steric hindrance from the bicyclic framework slows SN1 pathways, ensuring retention of configuration in SN2 .
Q. What computational methods predict the compound’s reactivity in cycloaddition reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to predict [2+2] or [4+2] cycloaddition feasibility .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. toluene) on reaction rates using Gaussian or ORCA .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer: Discrepancies arise from:
- Reagent Purity : NaI hygroscopicity reduces iodomethylation efficiency; use anhydrous conditions .
- Catalyst Loading : Pd(PPh₃)₄ in Suzuki reactions varies (1–5 mol%), impacting cross-coupling yields .
Resolution : Standardize reaction protocols (e.g., glovebox for air-sensitive steps) and report detailed conditions (e.g., solvent degassing) .
Q. How does this compound compare to related bicyclo[2.2.2]octane derivatives in medicinal chemistry?
Methodological Answer: Table 3: Bioactivity Comparison
| Compound | Bioactivity | Evidence |
|---|---|---|
| Ethyl 1-(iodomethyl)-3-(propan-2-yl)-... | Antibacterial (MIC = 8 µg/mL vs. S. aureus) | |
| Ethyl 3-cycloheptyl derivative | Anticancer (IC₅₀ = 12 µM, HeLa cells) | |
| tert-Butoxycarbonyl-protected analog | Protease inhibition (Ki = 0.4 µM) |
The isopropyl group enhances lipophilicity, improving membrane permeability compared to methyl analogs .
Q. What strategies validate crystallographic data when SHELX refinement produces ambiguous results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
